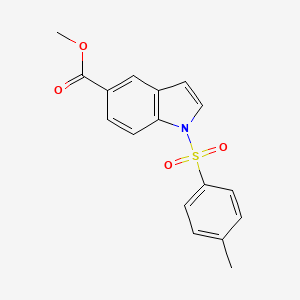

methyl 1-tosyl-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-12-3-6-15(7-4-12)23(20,21)18-10-9-13-11-14(17(19)22-2)5-8-16(13)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSIMXRFOSKPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Tosyl 1h Indole 5 Carboxylate

Direct N1-Tosylation of Methyl Indole-5-Carboxylate

The most direct route to methyl 1-tosyl-1H-indole-5-carboxylate involves the N-acylation of methyl indole-5-carboxylate. This reaction requires careful optimization of several parameters to achieve high yields and purity. The N-H bond of the indole (B1671886) ring is deprotonated by a base, forming an indolide anion that then acts as a nucleophile, attacking the electrophilic sulfur atom of the tosylating agent. beilstein-journals.org

The efficiency of the N-tosylation reaction is highly dependent on temperature and reaction time. Studies on analogous N-acylation of indoles have shown that temperature plays a crucial role. For instance, in the N-acylation of 3-methyl-1H-indole with S-methyl butanethioate using cesium carbonate as a base, the reaction proceeds to completion at 140 °C over 12 hours. beilstein-journals.org Lowering the temperature to 100 °C resulted in a decreased yield of 73%, indicating that higher temperatures are generally favorable for driving the reaction to completion. beilstein-journals.org The reaction time is typically set to ensure full conversion of the starting material, often ranging from several hours to overnight. beilstein-journals.orgnih.gov

p-Toluenesulfonyl chloride (TsCl) is the reagent of choice for introducing the tosyl group onto the indole nitrogen. svkm-iop.ac.in TsCl serves as an electrophilic source of the tosyl group. svkm-iop.ac.in The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the deprotonated indole nitrogen. svkm-iop.ac.ingeorganics.sk The reaction converts the poor leaving group of an alcohol (hydroxyl) into a good leaving group (tosylate), and similarly protects the nitrogen of the indole ring, modifying its reactivity for subsequent synthetic steps. svkm-iop.ac.innih.gov The presence of TsCl as an activator is often essential for such transformations. sigmaaldrich.com

The choice of base and solvent is critical for successful N-tosylation. The base's primary function is to deprotonate the indole N-H, generating the nucleophilic indolide anion. A variety of bases have been explored for the N-acylation of indoles. In a study optimizing the N-acylation of indoles with thioesters, cesium carbonate (Cs₂CO₃) was found to be the most effective base, providing a 97% yield. beilstein-journals.org Other bases such as sodium tert-butoxide (NaOt-Bu) gave a good yield (82%), while sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) were found to be ineffective, yielding only trace amounts of the product under those specific conditions. beilstein-journals.org However, K₂CO₃ has been successfully used in other indole functionalization reactions, such as the direct sulfenylation of indoles. researchgate.net The selection of the base is often crucial and can be influenced by the specific substrate and reaction conditions. wikipedia.org

The solvent system must be capable of dissolving the reactants and facilitating the reaction. For N-acylation, polar aprotic solvents are common. Xylene was identified as the optimal solvent in one study, with toluene (B28343) also providing a high yield (89%). beilstein-journals.org Solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) completely inhibited the reaction under the tested conditions. beilstein-journals.org While not explicitly detailed in the searched literature for this specific transformation, 2-butanone (B6335102) (methyl ethyl ketone), a polar aprotic solvent, could also be a suitable medium for this type of reaction, similar to other ketones or aprotic solvents used in related syntheses.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | Xylene | 140 | 97 |

| 2 | NaOt-Bu | Xylene | 140 | 82 |

| 3 | NaOH | Xylene | 140 | Trace |

| 4 | K₂CO₃ | Xylene | 140 | Trace |

| 5 | Cs₂CO₃ | Toluene | 140 | 89 |

| 6 | Cs₂CO₃ | DMF | 140 | 0 |

| 7 | Cs₂CO₃ | THF | 140 | 0 |

| 8 | Cs₂CO₃ | Xylene | 100 | 73 |

Under optimized conditions, the direct N-tosylation of indoles can achieve high yields, often exceeding 85-95%. beilstein-journals.org For example, the synthesis of N-1 substituted tosyl indole-3-carbaldehyde has been reported with excellent yield. nih.gov When scaling up the reaction from a laboratory to a pilot or industrial scale, several factors must be reconsidered. These include heat transfer, mixing efficiency, and the cost of reagents and solvents. A reaction that works well on a milligram scale may require re-optimization of conditions for multi-gram or kilogram production. nih.gov For instance, a scalable synthesis of N-acyl indole alkanoates utilized different ester groups (methyl for small-scale, allyl for large-scale) to facilitate purification and handling at larger quantities. nih.gov

Alternative Approaches to 1-Tosylindole Skeleton Construction

Instead of functionalizing a pre-existing indole, alternative methods construct the tosylated indole ring from acyclic precursors. The Madelung synthesis is a classical method for indole synthesis that involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.org

Recent advancements have led to modified Madelung synthesis protocols that allow for the construction of complex indoles under more manageable conditions. A one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-tosyl indoles from N-(o-tolyl)benzamides. nih.govnih.gov This method is operationally simple and avoids the use of transition metals. nih.govnih.gov

The process begins with a nucleophilic substitution reaction where a substituted benzyl (B1604629) bromide reacts with sodium p-tolylsulfinate (p-TolSO₂Na) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. acs.org After 12 hours, a strong, non-nucleophilic base such as 1,5-diazabicyclonon-5-ene (DBN) is added, and the mixture is stirred for another 12 hours to induce cyclization. acs.org This cyclization step involves the deprotonation of the benzylic position, followed by an intramolecular attack on the amide's carbonyl group, eventually leading to the formation of the 1,2-disubstituted-3-tosyl indole after dehydration. nih.gov The use of 3 equivalents of DBN in DMSO at 100 °C for 12 hours was found to be the optimal condition for the cyclization step, affording the product in high yield (93%). acs.org

This modified Madelung approach provides a versatile route to various 1,2-disubstituted-3-tosyl indoles in moderate to high yields. acs.org

Intramolecular Cyclization Strategies Involving Tosyl Precursors

Intramolecular cyclization is a powerful strategy for constructing the indole nucleus from appropriately substituted acyclic precursors. When tosyl-containing starting materials are used, this approach directly yields N-tosylated indoles.

One prominent method involves the intramolecular cyclization of o-aminobenzynes, which can serve as an efficient pathway to 1,2-disubstituted-3-tosyl indoles. nih.govacs.org Another effective metal-free approach achieves the synthesis of poly-functionalized 3-selenylindoles through the regioselective intramolecular cyclization of o-alkynyl arylamines. nih.gov In this process, an in-situ generated selenenyl chloride acts as a key intermediate, reacting with the o-alkynyl arylamine to trigger the cyclization. nih.gov This method has been successfully applied to tosylated precursors, yielding products like 2-phenyl-3-(phenylselanyl)-1-tosyl-1H-indole in high yields. nih.gov

A plausible reaction mechanism involves the initial reaction of the o-alkynyl arylamine with an electrophilic species (e.g., generated from PhSeCl) to form a vinyl cation or related intermediate. The nucleophilic nitrogen atom of the tosylamide then attacks the activated alkyne, leading to a 5-endo-dig cyclization to form the indole ring. Subsequent aromatization yields the stable 3-functionalized N-tosylindole product.

N-Chlorosuccinimide (NCS) has also been employed to mediate intramolecular cyclization reactions to form C-N bonds at the indole 2-position, demonstrating the versatility of cyclization strategies in synthesizing complex indole frameworks. nih.gov

Oxidation of Thioethers to Form Tosylindoles

The oxidation of thioethers represents a direct and efficient method for preparing 3-tosyl indoles. nih.govacs.org This strategy is predicated on the synthesis of a 3-thioether-substituted indole, which is then oxidized to the corresponding sulfone (tosyl group). Hydrogen peroxide is a commonly used oxidant for this transformation, offering a green and versatile option. beilstein-journals.org

The selectivity of the oxidation can often be controlled by the reaction conditions. For instance, using one mole of hydrogen peroxide in acetic acid at room temperature can selectively yield the sulfoxide, while increasing the temperature and using an excess of the oxidant leads to the formation of the sulfone. beilstein-journals.org For some substrates where hydrogen peroxide lacks selectivity, selenium dioxide-catalyzed oxidation can be employed to achieve a selective conversion to the sulfoxide. beilstein-journals.org

This two-step sequence—introduction of a thioaryl group at the C3 position followed by oxidation—provides a reliable route to 3-tosylindoles from readily available indole precursors. nih.govacs.org

| Reactant | Oxidant | Conditions | Product | Yield | Reference |

| 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane | H₂O₂ (1 mol equiv) | Acetic Acid, RT, 2.5h | Corresponding Sulfoxide | 85% | beilstein-journals.org |

| 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane | H₂O₂ (excess) | Acetic Acid, 118 °C | Corresponding Sulfone | 77% | beilstein-journals.org |

| 1,3-bis(1,2,3-benzotriazol-1-yl)-2-thiapropane | H₂O₂ / SeO₂ (cat.) | Not specified | Corresponding Sulfoxide | Selective | beilstein-journals.org |

Palladium-Catalyzed C-N Bond Forming Reactions for N-Functionalized Indoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the N-functionalization of indoles, including N-tosylation. These methods typically involve the coupling of an indole (or a pre-functionalized indole) with a suitable coupling partner.

The Buchwald-Hartwig amination is a key reaction in this category, enabling the formation of C-N bonds between aryl halides and amines. This can be applied to the synthesis of N-arylindoles and, by extension, the introduction of other nitrogen-based functional groups. For the N-functionalization of indoles, these reactions often require finely tuned conditions to achieve selectivity for N-alkylation or N-allylation over C3 functionalization. nih.gov The challenge lies in the dual nucleophilicity of the indole ring at both the N1 and C3 positions. nih.gov

An efficient method for the N-functionalization of indoles is the palladium-catalyzed aza-Wacker reaction, which couples indoles with simple alkenes. nih.gov This Markovnikov-selective olefin functionalization utilizes a catalytic system of Pd(NPhth)₂(PhCN)₂ with O₂ as the terminal oxidant. The addition of Bu₄NBr and phthalimide (B116566) (HNPhth) as additives is crucial; the former prevents unproductive olefin isomerization while the latter slows the decomposition of the electron-rich indole nucleophile. nih.gov This method demonstrates broad substrate tolerance, accommodating both electron-donating and electron-withdrawing substituents on the indole ring without competitive C2 or C3 functionalization. nih.gov

Another strategy involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamides to form N-benzoylindoles. mdpi.com This reaction proceeds via an amidopalladation followed by β-hydride elimination and isomerization, showcasing high selectivity for the N-benzoylindole product over potential benzoxazine (B1645224) byproducts. mdpi.com This approach can be adapted for N-tosyl substrates, providing a route to the target scaffold. mdpi.com

| Catalyst/Ligand System | Reactants | Key Features | Reference |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole + Amides/Amines | Efficient C-N cross-coupling under mild conditions. | beilstein-journals.org |

| Pd(NPhth)₂(PhCN)₂ | Indole + α-Olefins | Selective N-functionalization; O₂ as terminal oxidant. | nih.gov |

| Pd(OAc)₂ / Benzoquinone (BQ) | N-(2-allylphenyl)benzamide | High selectivity for N-benzoylindole via C-H functionalization. | mdpi.com |

Copper-Catalyzed (4+1) Cascade Annulation Utilizing Tosylmethyl Anilines

A novel and efficient strategy for the synthesis of 2,3-disubstituted indoles involves a copper-catalyzed (4+1) cascade annulation. acs.orgbohrium.comorganic-chemistry.orgnih.govacs.org This reaction utilizes 2-(tosylmethyl)anilines as four-atom components and terminal alkynes as one-carbon synthons. acs.orgorganic-chemistry.org The methodology is effective for assembling structurally diverse and synthetically valuable indole skeletons. acs.orgbohrium.com

The reaction is typically catalyzed by copper(I) iodide (CuI) with a base system like cesium carbonate (Cs₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as chlorobenzene (B131634) at elevated temperatures. organic-chemistry.org The process demonstrates high efficiency, with yields often ranging from 72% to 93%. organic-chemistry.orgacs.org

A plausible mechanism for this transformation begins with the in-situ formation of two key intermediates: an aza-ortho-quinone methide (aza-o-QM) from the 2-(tosylmethyl)aniline and an alkynyl-copper(I) species from the terminal alkyne. acs.orgorganic-chemistry.org These intermediates then undergo a 1,4-conjugate addition, followed by a sequential 5-exo-dig intramolecular cyclization to construct the indole core. acs.orgorganic-chemistry.org The reaction tolerates a wide array of functional groups on both the aniline (B41778) and alkyne components, including electron-donating and electron-withdrawing groups. organic-chemistry.orgacs.org The scalability of this method has been confirmed through gram-scale synthesis, highlighting its practical utility. acs.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield Range | Reference |

| 2-(Tosylmethyl)aniline | Terminal Alkyne | CuI | Cs₂CO₃ / DBU | 72-93% | organic-chemistry.orgacs.org |

Electrochemical Methods for Indole Derivatives

Electrosynthesis has emerged as a green and powerful platform for constructing indole rings, offering mild reaction conditions and avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org These methods provide an environmentally friendly alternative to traditional synthetic protocols. rsc.orgdaneshyari.com

Various electrochemical strategies have been developed for indole synthesis. One approach is the intramolecular annulation of 2-vinylanilines, which can be mediated by electrochemically generated iodine. rsc.org This process involves the oxidation of iodide to molecular iodine, which then participates in the cyclization. rsc.org Another strategy employs ferrocene (B1249389) as a redox catalyst for the annulation of arylamines with tethered alkynes, a method compatible with a wide range of functional groups. rsc.org

Electrochemical methods can also be used for the direct functionalization of the indole nucleus. acs.org For instance, an electrochemical approach for the iodoamination of various indole derivatives has been developed, showcasing the utility of electrosynthesis in installing diverse functionalities onto the indole scaffold. acs.org While direct electrochemical N-tosylation is less commonly reported, these methods for constructing the core indole ring can be applied to precursors that already contain the tosyl group or are subsequently tosylated. The development of electrochemical protocols represents a sustainable and efficient avenue for the synthesis of complex heterocyclic compounds like methyl 1-tosyl-1H-indole-5-carboxylate. rsc.org

Reactivity and Transformations of Methyl 1 Tosyl 1h Indole 5 Carboxylate

Reactions at the Indole (B1671886) Nitrogen (N1)

The tosyl group (p-toluenesulfonyl) is a common protecting group for the indole nitrogen due to its stability under various reaction conditions. lookchem.com However, its removal, or N-detosylation, is a critical step in many synthetic pathways to access the final NH-indole. The reactivity of the N-S bond in N-tosylated indoles allows for several deprotection strategies. lookchem.com For a substrate like methyl 1-tosyl-1H-indole-5-carboxylate, the choice of method depends on compatibility with the ester functional group and other substituents on the indole ring.

N-Detosylation Strategies for Regenerating the Free NH-Indole

The cleavage of the nitrogen-sulfonyl bond in N-tosylated indoles, including methyl 1-tosyl-1H-indole-5-carboxylate, can be achieved through various methods. These strategies primarily involve reductive cleavage, nucleophilic attack, or photolysis. researchgate.netresearchgate.net The selection of a specific N-detosylation protocol is often challenging, as many methods require harsh conditions that can compromise other functional groups present in the molecule. lookchem.com

Dissolving metal reductions are a classic method for the cleavage of sulfonamides. This approach typically involves the use of alkali metals, such as lithium or sodium, in liquid ammonia (B1221849) or an alcohol. researchgate.net These conditions generate solvated electrons that act as potent reducing agents, capable of cleaving the robust N-S bond. While effective, these methods often lack functional group tolerance, which can be a significant drawback in the synthesis of complex molecules. researchgate.net

Single electron transfer (SET) reagents provide an alternative reductive pathway for N-detosylation. researchgate.net Reagents such as sodium naphthalenide, sodium amalgam (Na-Hg), or samarium iodide (SmI2) can initiate the cleavage of the tosyl group. lookchem.comresearchgate.net The mechanism involves the transfer of an electron to the sulfonamide, leading to the fragmentation of the N-S bond. This process can sometimes offer milder conditions compared to dissolving metal reductions. The use of N,N'-dialkyldiketopiperazine (DKP) additives has also been studied as an initiator for electron transfer in related reactions. rsc.org

A widely used and often milder approach to N-detosylation involves nucleophilic cleavage of the N-S bond. Various nucleophiles and bases have been successfully employed for this transformation.

Cesium Carbonate (Cs₂CO₃): A particularly mild and efficient method for the deprotection of N-tosylated indoles utilizes cesium carbonate in a mixed solvent system like THF-MeOH. researchgate.netresearchgate.net This method is noted for its high yields and tolerance of various functional groups. researchgate.net The higher solubility and basicity of cesium carbonate compared to other alkali metal carbonates, such as potassium or sodium carbonate, contribute to its effectiveness. researchgate.net For instance, in the detosylation of N-tosyl-5-bromoindole, cesium carbonate was significantly more effective than lithium, sodium, or potassium carbonates. researchgate.net

Interactive Table: Effect of Alkali Metal Carbonates on N-Detosylation of N-Tosyl-5-bromoindole researchgate.net

Users can filter the table by reagent or conversion rate.

| Reagent (3 equiv.) | Solvent | Time (h) | Conversion (%) |

| Li₂CO₃ | THF-MeOH (2:1) | 24 | 0 |

| Na₂CO₃ | THF-MeOH (2:1) | 24 | 0 |

| K₂CO₃ | THF-MeOH (2:1) | 24 | 24 |

| Cs₂CO₃ | THF-MeOH (2:1) | 18 | 100 |

Sodium Hydroxide (B78521) (NaOH) / Potassium Hydroxide (KOH): Strong bases like NaOH or KOH are commonly used for detosylation, often in alcoholic solvents at elevated temperatures. researchgate.netresearchgate.net However, these harsh conditions can lead to side reactions and may not be suitable for sensitive substrates. researchgate.net A greener alternative using KOH with a phase-transfer catalyst in a THF/water mixture has been developed. acs.org This method avoids alcoholic solvents, thereby preventing the formation of toxic alkyl p-toluenesulfonate byproducts. acs.org

Potassium Fluoride (B91410) (KF): Potassium fluoride, particularly when supported on alumina (B75360) and subjected to microwave irradiation, has been reported as a reagent for N-detosylation. researchgate.netresearchgate.net

Tetrabutylammonium (B224687) Fluoride (n-Bu₄NF): The fluoride ion from sources like tetrabutylammonium fluoride (TBAF or n-Bu₄NF) in a solvent such as refluxing THF can also effect the cleavage of the tosyl group. researchgate.netresearchgate.net

Photochemical methods offer an alternative for N-S bond cleavage. researchgate.net N-sulfonyl indoles can undergo deprotection through a photoinduced electron transfer reaction, often in the presence of a sensitizer (B1316253) or an electron donor like triethylamine (B128534). researchgate.net To prevent competitive side reactions such as a photo-Fries-like rearrangement, radical scavengers like tri-n-butyltin hydride (n-Bu₃SnH) can be added to the reaction medium. researchgate.net

The efficiency of N-detosylation is significantly influenced by the electronic nature and steric hindrance of substituents on the indole ring.

Electronic Effects: Electron-withdrawing groups (EWGs) on the indole ring generally facilitate nucleophilic attack and accelerate the rate of detosylation. researchgate.net For a substrate like methyl 1-tosyl-1H-indole-5-carboxylate, the ester group at the C5 position acts as an electron-withdrawing group, which would be expected to enhance the reaction rate. lookchem.com Studies on various substituted N-tosylindoles have shown that those with bromo, vinyl ester, or nitro groups are deprotected more rapidly than those with electron-donating groups (EDGs) like a methoxy (B1213986) group. researchgate.net For example, the detosylation of N-tosyl-5-bromoindole proceeds to completion in 15 hours at room temperature, whereas N-tosyl-5-methoxyindole requires 2.5 hours at reflux. researchgate.net The presence of an ester moiety has been shown to be compatible with NaH-promoted detosylation, allowing for selective cleavage of the tosyl group. lookchem.com

Steric Effects: Steric hindrance, particularly from substituents at the C2 or C3 positions of the indole, can impede the approach of the nucleophile or reagent, thereby slowing down the reaction. For instance, the detosylation of N-tosyl-2,3-dimethylindole is significantly slower than that of N-tosyl-3-methylindole, which in turn is slower than unsubstituted N-tosylindole. researchgate.net

Interactive Table: Influence of Substituents on Cesium Carbonate Mediated N-Detosylation researchgate.net

Users can sort the table by substituent type or reaction time.

| Substrate | Substituent Type | Conditions | Time (h) | Yield (%) |

| N-Tosyl-5-nitroindole | Electron-Withdrawing | 22 °C | 0.5 | 90.4 |

| N-Tosyl-5-bromoindole | Electron-Withdrawing | 22 °C | 15 | 100 |

| N-Tosyl-3-methylindole | Electron-Donating (Alkyl) | Reflux | 8 | 95 |

| N-Tosyl-5-methoxyindole | Electron-Donating | Reflux | 2.5 | 100 |

| N-Tosyl-2,3-dimethylindole | Steric Hindrance | Reflux | 48 | 97 |

Reactions at the C5-Carboxylate Moiety

The methyl ester at the C5 position of the indole ring is a versatile functional group that can undergo a variety of transformations to afford different derivatives.

The hydrolysis of the methyl ester of methyl 1-tosyl-1H-indole-5-carboxylate to the corresponding carboxylic acid, 1-tosyl-1H-indole-5-carboxylic acid, can be readily achieved under basic conditions. This reaction is typically carried out using an aqueous solution of a strong base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a polar organic solvent like methanol (B129727) or tetrahydrofuran (B95107). The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion. chemicalbook.com

The resulting carboxylate salt is then neutralized with an acid to precipitate the carboxylic acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

| Base | Solvent(s) | Temperature | Product |

| LiOH | THF/Methanol/Water | 30°C | 1-Tosyl-1H-indole-5-carboxylic acid |

| NaOH | Methanol/Water | Room Temp - Reflux | 1-Tosyl-1H-indole-5-carboxylic acid |

| KOH | Ethanol (B145695)/Water | Room Temp - Reflux | 1-Tosyl-1H-indole-5-carboxylic acid |

The C5-carboxylate group can be reduced to a primary alcohol, (1-tosyl-1H-indol-5-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous aprotic solvent like tetrahydrofuran or diethyl ether. The reaction is usually performed at low temperatures (e.g., 0 °C) to control its exothermicity and then allowed to warm to room temperature.

Careful quenching of the reaction with water and a base is necessary to decompose the excess reducing agent and the aluminum salts to facilitate product isolation. This reduction provides a route to 5-hydroxymethylindoles, which are useful building blocks for further functionalization.

The methyl ester functionality allows for further derivatization through amidation and transesterification reactions.

Amidation: The direct reaction of methyl 1-tosyl-1H-indole-5-carboxylate with an amine to form the corresponding amide is possible but often requires harsh conditions or activation of the ester. A more common and efficient approach is to first hydrolyze the ester to the carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the carboxylic acid to a more reactive acyl chloride.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting methyl 1-tosyl-1H-indole-5-carboxylate with ethanol under acidic (e.g., sulfuric acid) or basic (e.g., sodium ethoxide) conditions will lead to the formation of ethyl 1-tosyl-1H-indole-5-carboxylate. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is generally susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing N-tosyl group and the C5-methoxycarbonyl group significantly influences the regioselectivity and reactivity of the indole ring in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The N-tosyl group deactivates the indole ring towards electrophilic attack due to its strong electron-withdrawing nature. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more challenging compared to an unprotected indole. The C5-methoxycarbonyl group further deactivates the benzene (B151609) portion of the indole ring. In general, electrophilic substitution on N-sulfonylindoles tends to occur at the C3 position. However, the substitution pattern can be influenced by the specific electrophile and reaction conditions. For methyl 1-tosyl-1H-indole-5-carboxylate, the directing effects of the N-tosyl and C5-ester groups would need to be considered, with the C3 position remaining the most likely site for electrophilic attack, albeit with reduced reactivity.

Nucleophilic Aromatic Substitution: Generally, the electron-rich indole ring is not reactive towards nucleophilic aromatic substitution (SNAr). However, the presence of the electron-withdrawing N-tosyl group and a C5-ester group can, in principle, activate the ring towards nucleophilic attack, particularly if a good leaving group is present on the aromatic ring. juniperpublishers.com For instance, if a halogen were present at the C4 or C6 position, a nucleophile could potentially displace it. The reaction of electron-deficient arenes with nucleophiles is a known synthetic tool. juniperpublishers.com However, specific examples of SNAr on methyl 1-tosyl-1H-indole-5-carboxylate itself are not prominently reported, and such reactions would likely require forcing conditions.

Regioselectivity of Functionalization with N1-Tosylation and C5-Carboxylate Influence

The N1-tosyl group, being a robust electron-withdrawing group, profoundly alters the electronic properties of the indole ring. This deactivation of the pyrrole (B145914) ring shifts the site of electrophilic attack and other functionalizations. The C3 position, typically the most nucleophilic site in N-unprotected indoles, becomes less reactive. Consequently, functionalization is often directed towards the benzene portion of the indole core.

The C5-carboxylate group further influences the regioselectivity. While it is also an electron-withdrawing group, its effect is primarily on the carbocyclic ring. This electronic modulation, combined with the directing capabilities of the N-tosyl group, allows for specific C-H functionalization reactions at positions that would otherwise be unreactive.

Directed C-H Functionalization Strategies with N-Alkyl Protecting Groups

While the tosyl group is a powerful tool for directing reactivity, other N-alkyl protecting groups can also be employed to achieve specific C-H functionalization. mdpi.com The choice of the directing group is crucial for the selectivity of transition metal-catalyzed C-H activation reactions. mdpi.com These strategies have become essential for creating molecular diversity and constructing complex molecular architectures. mdpi.com The use of a directing group can guide a metal catalyst to a specific C-H bond, enabling its selective transformation. mdpi.com

Oxidative Arylation Reactions

Oxidative arylation provides a direct method for forming C-C bonds by coupling C-H bonds with arylating agents. In the context of tosylated indoles, palladium-catalyzed oxidative dehydrogenation followed by a C2-regioselective Heck-type reaction has been reported for the synthesis of 2-arylindoles from indolines, using oxygen as the sole oxidant. rsc.org This highlights the potential for selective functionalization at the C2 position under specific catalytic conditions.

Regioselective C5-H Direct Iodination in Tosylated Indoles

A significant advancement in the functionalization of indoles is the development of a highly regioselective direct iodination at the C5 position. rsc.orgresearchgate.net This method is notable for its mild reaction conditions, good tolerance of various functional groups, and the absence of a metal catalyst. rsc.orgresearchgate.net Mechanistic studies suggest that this iodination proceeds through a radical pathway. rsc.orgresearchgate.net The resulting C5-iodoindoles are versatile intermediates for further synthetic transformations. rsc.orgresearchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Methyl 1-tosyl-1H-indole-5-carboxylate, with its potential for pre-functionalization (e.g., halogenation), is a valuable substrate for such transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is extensively used for cross-coupling reactions involving indole derivatives. The N-tosyl group can influence the outcome of these reactions. For instance, in the context of C-H functionalization, the N-tosylcarboxamide group can act as a directing group for ortho-C-H activation, facilitating reactions like alkenylation, alkoxylation, halogenation, and arylation. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds. A study on 4-tosyl-2(5H)-furanone demonstrated that it couples with a variety of boronic acids in the presence of a palladium catalyst to give the corresponding products in moderate to good yields. ysu.am This suggests that a tosylated indole core would also be amenable to such coupling strategies. The efficiency of palladium-catalyzed C-N bond formation can be dependent on the carboxylate ligand and any carboxylic acid additives present in the reaction mixture. researchgate.net

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | Phenylboronic acid | PdCl2(PPh3)2 | 4-Phenyl-2(5H)-furanone | 92% | ysu.am |

| 4-Tosyl-2(5H)-furanone | 2-Thiopheneboronic acid | PdCl2(PPh3)2 | 4-(2-Thienyl)-2(5H)-furanone | 49% | ysu.am |

| 2-Acetamido-3-aryl-acrylates | - | Pd(OAc)2/O2 | Indole-2-carboxylates | Good to high | nih.gov |

Other Transition Metal-Catalyzed Processes

Besides palladium, other transition metals like copper and rhodium are also employed in the functionalization of indoles. Copper catalysis, in conjunction with a removable pivaloyl directing group at the C3 position, has been used for the site-selective arylation of indoles at the C4 and C5 positions. nih.gov This highlights the potential for regiocontrolled functionalization of the carbocyclic ring of the indole nucleus. The development of methods for the regioselective synthesis of indoles often relies on C-H activation and functionalization catalyzed by various metals. thieme-connect.com

Mechanistic Investigations of Reactions Involving Methyl 1 Tosyl 1h Indole 5 Carboxylate

Elucidation of Synthetic Reaction Pathways

The primary synthesis of methyl 1-tosyl-1H-indole-5-carboxylate involves a two-step process: the formation of the indole-5-carboxylate ester, followed by the N-tosylation of the indole (B1671886) nitrogen.

The initial precursor, methyl 1H-indole-5-carboxylate, can be synthesized through various methods. One common route is the Fischer indole synthesis. rsc.org Another approach involves the esterification of indole-5-carboxylic acid. For instance, treating indole-5-carboxylic acid with triphenylphosphine (B44618) and diethyl azodicarboxylate in a mixture of methanol (B129727) and tetrahydrofuran (B95107) can yield methyl indole-5-carboxylate. prepchem.com

The crucial step is the subsequent N-tosylation. This reaction involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. The process typically employs tosyl chloride (TsCl) in the presence of a base. A standard laboratory procedure involves reacting indole-3-carbaldehyde with tosyl chloride using triethylamine (B128534) as the base to achieve N-1 substitution with the tosyl group. nih.gov This general principle is applicable to methyl 1H-indole-5-carboxylate, where the indole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The base, such as triethylamine or sodium hydride (NaH), deprotonates the indole N-H, enhancing its nucleophilicity and facilitating the formation of the N-S bond. The reaction results in the formation of methyl 1-tosyl-1H-indole-5-carboxylate and a salt byproduct (e.g., triethylammonium (B8662869) chloride). nih.govlookchem.commdpi.com

It is noteworthy that when using a strong base like NaH in solvents like DMF or DMA, the amount of base must be carefully controlled. An excess of NaH can lead to an undesired N-detosylation reaction, reversing the intended protection. lookchem.com

Table 1: Synthesis of N-Tosyl-Indole Derivatives This table presents data on the synthesis of various N-tosyl-indole derivatives, illustrating the general conditions applicable for the synthesis of methyl 1-tosyl-1H-indole-5-carboxylate.

Mechanisms of N-Detosylation Reactions

The removal of the N-tosyl group is a critical step in many synthetic sequences. The mechanism of this deprotection can proceed through several pathways, primarily influenced by the reagents and conditions employed. For tosylated indoles, including methyl 1-tosyl-1H-indole-5-carboxylate, the presence of electron-withdrawing groups like the ester at the C5 position can facilitate cleavage. researchgate.net

Base-mediated detosylation is a common strategy that relies on nucleophilic attack at the sulfur atom of the tosyl group. The reaction is typically performed in a protic solvent like methanol or ethanol (B145695).

One effective method uses cesium carbonate (Cs2CO3) in a mixture of THF and methanol. researchgate.net The mechanism involves the methoxide (B1231860) ion (CH3O-), generated in situ from methanol and cesium carbonate, acting as the nucleophile. The methoxide attacks the electrophilic sulfur atom of the tosyl group, leading to the cleavage of the nitrogen-sulfur (N-S) bond. This process regenerates the indole N-H and produces methyl p-toluenesulfonate as a byproduct. researchgate.net The reaction is highly dependent on the choice of alkali metal carbonate, with cesium carbonate being significantly more effective than potassium, sodium, or lithium carbonates. researchgate.net

Another method employs potassium hydroxide (B78521) (KOH) in a biphasic system of THF and water, using a phase-transfer catalyst. acs.org The hydroxide ion (OH-) acts as the nucleophile, attacking the sulfonyl group. This "green" method avoids alcoholic solvents, thus preventing the formation of potentially toxic alkyl p-toluenesulfonate byproducts. acs.org The presence of an electron-withdrawing ester group on the indole ring, as in methyl 1-tosyl-1H-indole-5-carboxylate, makes the indole anion a better leaving group, thereby facilitating the nucleophilic attack. researchgate.netacs.org

Reductive cleavage provides an alternative route for N-detosylation, proceeding via single electron transfer (SET) mechanisms. These methods often employ dissolving metals or other reducing agents. While not explicitly detailed for methyl 1-tosyl-1H-indole-5-carboxylate in the provided results, general principles for N-sulfonyl groups apply. Reagents like sodium naphthalenide or samarium iodide (SmI2) are known to effect desulfonylation through SET. lookchem.com

A photoinduced electron transfer (PET) reaction with triethylamine can also deprotect N-sulfonyl indoles. researchgate.net In this process, an electron is transferred from the amine to the excited state of the N-sulfonyl indole, initiating the cleavage of the N-S bond. This method may involve radical intermediates. researchgate.net Additionally, there is evidence for SET from the enolate anion of additives like N,N'-dialkyldiketopiperazine (DKP) in base-induced homolytic aromatic substitution reactions, suggesting that SET pathways can be initiated by organic electron donors under basic conditions. rsc.org

Table 2: N-Detosylation of Substituted N-Tosyl Indoles This table summarizes findings on the deprotection of various N-tosyl indoles, with conditions relevant to methyl 1-tosyl-1H-indole-5-carboxylate.

Mechanisms of Indole Functionalization Reactions (e.g., C-H Activation, Arylation)

The indole scaffold is a common target for C-H functionalization, a powerful tool for molecular editing. researchgate.net The presence of the N-tosyl group and the C5-ester in methyl 1-tosyl-1H-indole-5-carboxylate significantly influences the regioselectivity of these reactions. The tosyl group is a strong electron-withdrawing group that can modify the electronic properties of the indole ring and also serve as a directing group in certain metal-catalyzed reactions.

Transition-metal catalysts, particularly palladium (Pd), rhodium (Rh), and iridium (Ir), are central to the C-H functionalization of indoles. researchgate.netnih.gov In the context of arylation, a palladium catalyst system is often employed. For example, the C2-arylation of 1H-indole-3-carboxylic acid derivatives has been achieved using a Pd(OAc)2 catalyst with AgOAc as an oxidant. acs.org

The catalyst's role is to facilitate the cleavage of a C-H bond and the formation of a new carbon-carbon bond. The mechanism often involves the formation of a metal-indole complex. Directing groups are crucial for controlling the site of metalation. While the ester group at C5 is not a classical directing group for C-H activation, other groups on the indole can be used to direct the catalyst to a specific position. For instance, an amide group at C3 can direct functionalization to the C2 or C4 position depending on the catalyst system (Ir vs. Rh). nih.gov In the absence of a strong directing group, the inherent reactivity of the indole C-H bonds dictates the outcome, which can be modulated by the ligand environment of the metal catalyst. rsc.org Additives like silver salts (e.g., AgOAc, AgTFA) often act as oxidants in the catalytic cycle, particularly in oxidative Heck reactions or dehydrogenative couplings. acs.orgnih.gov

Regiocontrol is a major challenge in indole C-H functionalization due to the multiple available C-H bonds. researchgate.net The N-tosyl group generally deactivates the pyrrole (B145914) ring, making functionalization on the benzene (B151609) ring (C4-C7) more competitive, although the C2 and C3 positions remain common sites of reaction.

The functionalization site is determined by a combination of electronic and steric factors, as well as the mechanism of C-H activation.

C2-Functionalization : This is often favored in reactions involving a directing group at the N1 position. For example, a pyrimidinyl group on the indole nitrogen directs cobalt-catalyzed C-H activation exclusively to the C2 position. acs.org

C4-Functionalization : Accessing the C4 position is notoriously difficult. nih.govacs.org However, directing groups at the C3 position, such as an aldehyde, can steer palladium or ruthenium catalysts to functionalize the C4 position. nih.govacs.org

Decarboxylative Arylation : In the case of indole-3-carboxylic acids, a palladium-catalyzed reaction with iodoarenes can lead to a decarboxylative C2-arylation, where the carboxylic acid group is lost and arylation occurs at the C2 position. acs.org A similar outcome might be anticipated for related esters under certain conditions.

For methyl 1-tosyl-1H-indole-5-carboxylate, the interplay between the deactivating N-tosyl group and the C5-ester group would be critical. Without a specific directing group, functionalization would likely be governed by the catalyst system and the inherent reactivity of the remaining C-H bonds (C2, C3, C4, C6, C7). The N-tosyl group diminishes the nucleophilicity of the pyrrole ring, potentially making C-H activation on the benzenoid ring more feasible compared to an N-H indole.

Table 3: Regioselective C-H Functionalization of Indole Derivatives

Electronic and Steric Effects of Substituents on Reaction Mechanisms

The reactivity and mechanistic pathways of reactions involving methyl 1-tosyl-1H-indole-5-carboxylate are significantly influenced by the electronic and steric properties of substituents on the indole core and the N-tosyl group. These substituents can alter the electron density of the indole ring, influence the stability of reaction intermediates, and dictate the regioselectivity of chemical transformations.

The N-tosyl group is a strong electron-withdrawing group, which reduces the electron density of the indole ring system. This deactivation is crucial in modulating the typical reactivity of the indole nucleus, which is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in The tosyl group's influence is not merely electronic; its steric bulk can also direct the approach of reagents.

Research into the electrophilic substitution of indoles has shown that the nature of the substituent significantly impacts the reaction rate and outcome. researchgate.net For instance, in reactions like bromination, electron-donating groups on the indole ring accelerate the reaction, while electron-withdrawing groups, such as the carboxylate in the target molecule, diminish the rate. researchgate.net

In the context of nucleophilic attack, the electron-withdrawing nature of both the tosyl and carboxylate groups makes the indole ring more susceptible to such reactions, a reversal of the usual reactivity pattern of unsubstituted indoles. The deprotection of the N-tosyl group itself is a key reaction, and its efficiency is affected by substituents on the indole ring. Electron-withdrawing groups, such as bromo and nitro, have been found to facilitate the nucleophilic attack required for detosylation, suggesting that the carboxylate group in methyl 1-tosyl-1H-indole-5-carboxylate would similarly influence this process. researchgate.net Conversely, electron-donating groups can slow down this deprotection. researchgate.net

Steric hindrance is another critical factor. While the C5-substituent is relatively remote from the more reactive C2 and C3 positions of the pyrrole ring, bulky substituents at positions closer to the reaction center, such as C4 or C6, can significantly impede the approach of reactants. nih.gov Studies on other substituted indoles have demonstrated that increasing the size of a substituent can hinder attack at adjacent positions. libretexts.org

The following interactive table summarizes the expected effect of various substituents at different positions on the reactivity of the indole ring in methyl 1-tosyl-1H-indole-5-carboxylate, based on established principles of indole chemistry.

| Position of Additional Substituent | Type of Substituent | Expected Effect on Electrophilic Attack | Expected Effect on Nucleophilic Attack on the Ring | Expected Effect on N-Detosylation | Rationale |

| C2 | Electron-Donating (e.g., -CH₃) | Increased reactivity at C3 | Decreased reactivity | No significant direct effect | Donates electron density to the pyrrole ring, stabilizing the intermediate of electrophilic attack. |

| C2 | Electron-Withdrawing (e.g., -CN) | Decreased reactivity | Increased reactivity | No significant direct effect | Further deactivates the pyrrole ring. |

| C3 | Electron-Donating (e.g., -CH₃) | Blocks the most reactive site, may direct to C2 or benzene ring | Decreased reactivity | No significant direct effect | Blocks the primary site of electrophilic attack. |

| C4/C6 | Electron-Donating (e.g., -OCH₃) | Increased reactivity, directs ortho/para | Decreased reactivity | Slower detosylation | Donates electron density to the benzene ring. researchgate.net |

| C4/C6 | Electron-Withdrawing (e.g., -NO₂) | Decreased reactivity | Increased reactivity | Faster detosylation | Withdraws electron density from the benzene ring, facilitating nucleophilic attack. researchgate.net |

| C4/C6 | Bulky Group (e.g., -t-Bu) | Steric hindrance may reduce reactivity at adjacent positions | Steric hindrance may reduce reactivity at adjacent positions | No significant direct effect | Steric bulk impedes the approach of reagents. nih.govlibretexts.org |

In Diels-Alder reactions, where the indole 2,3-double bond can act as a dienophile, the presence of electron-withdrawing groups at C3, such as acetyl or nitro, enhances the dienophilic character. acs.org While the primary substituent in the target molecule is at C5, this principle highlights the nuanced effects of substituent positioning on reaction mechanisms.

Synthesis and Exploration of Derivatives and Analogues of Methyl 1 Tosyl 1h Indole 5 Carboxylate

Structural Modifications at the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a commonly employed protecting group for the indole (B1671886) nitrogen due to its ability to be introduced under basic conditions and its strong electron-withdrawing nature, which modifies the reactivity of the indole ring. sciencemadness.org A key structural modification of the tosyl group is its removal (deprotection) to yield the free N-H indole, which is often a crucial step in the synthesis of biologically active compounds. rsc.org

Several methods have been developed for the deprotection of N-tosylated indoles, with the choice of method often depending on the other functional groups present in the molecule. researchgate.net A particularly mild and efficient method involves the use of cesium carbonate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). researchgate.netresearchgate.net This method is effective for a range of N-tosylindoles, including those with electron-withdrawing groups like bromo, vinyl ester, and nitro groups, which facilitate the nucleophilic attack required for deprotection. researchgate.net For instance, the deprotection of N-tosyl-5-bromoindole is quantitative. researchgate.net Other bases such as potassium carbonate can also effect detosylation, though they are generally less effective than cesium carbonate. researchgate.net

Alternative deprotection strategies include the use of:

Strongly basic conditions, such as potassium hydroxide (B78521) in refluxing alcohol. acs.org

Reductive cleavage using reagents like magnesium in methanol. researchgate.net

Phase transfer catalysis with potassium hydroxide in a non-alcoholic solvent system like THF and water, which can prevent the formation of toxic alkyl p-toluenesulfonate byproducts. acs.org

The reactivity towards deprotection is influenced by substituents on the indole ring. Electron-donating groups tend to slow down the reaction, while electron-withdrawing groups accelerate it. researchgate.net

Variations of the Ester Moiety at C5

The methyl ester group at the C5 position of methyl 1-tosyl-1H-indole-5-carboxylate is a versatile functional handle that can be transformed into a variety of other functional groups, thereby creating a diverse library of derivatives.

One of the most common transformations is the conversion of the methyl ester to a carbohydrazide . This is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate. sigmaaldrich.comresearchgate.netwho.int This reaction is often carried out in a suitable solvent like ethanol (B145695). The resulting 1-tosyl-1H-indole-5-carbohydrazide is a key intermediate for the synthesis of more complex heterocyclic systems, such as thiosemicarbazones, semicarbazides, and various five-membered heterocycles. researchgate.net

Other potential variations of the ester moiety, based on standard organic transformations of esters, include:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a wide range of amides . youtube.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the formation of other alkyl esters.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride.

These transformations allow for the introduction of a wide array of functional groups at the C5 position, significantly expanding the chemical space accessible from the parent compound.

Introduction of Substituents at Other Indole Ring Positions (C2, C3, C4, C6, C7)

The tosyl group at the N1 position significantly influences the regioselectivity of electrophilic substitution on the indole ring. While electrophilic substitution on an unsubstituted indole typically occurs at the C3 position, the electron-withdrawing nature of the tosyl group deactivates the pyrrole (B145914) ring, making substitution more challenging. However, functionalization at various positions is still achievable through several synthetic strategies.

Substitution at C2 and C3:

Lithiation: The C2 position of N-tosylindoles can be selectively deprotonated using a strong base like n-butyllithium to form a 2-lithioindole intermediate. acs.orgnih.gov This organolithium species can then react with a variety of electrophiles to introduce substituents at the C2 position. nih.govresearchgate.net

Electrophilic Substitution: While less favored than in N-unsubstituted indoles, electrophilic substitution can still occur, often at the C3 position. For instance, Friedel-Crafts type reactions can be employed to introduce acyl or alkyl groups. The presence of the electron-withdrawing ester at C5 would further influence the regioselectivity of such reactions.

Substitution at C4, C6, and C7:

Synthesis of Complex Heterocyclic Systems Utilizing Methyl 1-Tosyl-1H-Indole-5-Carboxylate as a Precursor

Methyl 1-tosyl-1H-indole-5-carboxylate is a valuable starting material for the construction of more elaborate heterocyclic scaffolds, leveraging the reactivity of both the indole core and its substituents.

Formation of Substituted Indole Scaffolds (e.g., 1,2-disubstituted-3-tosyl indoles)

While not directly starting from methyl 1-tosyl-1H-indole-5-carboxylate, related synthetic strategies highlight how the tosyl group is integral to forming complex indole structures. For example, a one-pot, two-step procedure allows for the synthesis of 1,2-disubstituted-3-tosyl indoles from N-(o-tolyl)benzamides. acs.org This method involves a nucleophilic substitution to form a tosyl-containing intermediate, which then undergoes cyclization. acs.org This highlights the utility of the tosyl group in directing the formation of polysubstituted indoles.

Preparation of 1-Aryl-2-(trifluoromethyl)-3-tosyl Indole Derivatives

The trifluoromethyl group is a valuable substituent in medicinal chemistry, and its introduction into the indole scaffold is of significant interest. A notable application of tosyl-indole chemistry is the synthesis of 1-aryl-2-(trifluoromethyl)-3-tosyl indoles. acs.org These compounds can be obtained in high yields through a one-pot, two-step procedure from the corresponding N-(o-tolyl)benzamides. acs.org This synthesis was the first to report the formation of 1-substituted-2-trifluoromethyl-3-tosyl indoles. acs.org The presence of the tosyl group is crucial for the success of this transformation.

| Compound ID | R1 | R2 | Yield (%) |

| 6k | 4-MeC6H4 | CF3 | 88 |

| 6l | 4-FC6H4 | CF3 | 86 |

| 6m | 4-ClC6H4 | CF3 | 85 |

| 6n | 4-MeOC6H4 | CF3 | 90 |

| 6o | 2-MeOC6H4 | CF3 | 75 |

| 6p | Ph | CF3 | 89 |

| Table 1: Synthesis of 1-Aryl-2-(trifluoromethyl)-3-tosyl Indole Derivatives. Data sourced from acs.org. |

Synthesis of N-Tosyl-Indole Hybrid Thiosemicarbazones

The ester group at the C5 position of methyl 1-tosyl-1H-indole-5-carboxylate can be envisioned as a precursor to an aldehyde, which is a key functional group for the synthesis of thiosemicarbazones. While the direct conversion is not detailed in the provided context, a related synthesis demonstrates the principle. N-tosyl-indole-3-carbaldehyde can be reacted with various N4-substituted thiosemicarbazide (B42300) derivatives to form N-tosyl-indole hybrid thiosemicarbazones. sigmaaldrich.com This condensation reaction is typically carried out under reflux in ethanol with a catalytic amount of acetic acid. sigmaaldrich.com The resulting N-tosyl-indole hybrid thiosemicarbazones have been investigated for their biological activities. sigmaaldrich.com The tosyl group at the indole nitrogen has been shown to significantly enhance the inhibitory potential of these compounds against certain enzymes compared to their N-unsubstituted analogues. sigmaaldrich.com

| Compound ID | Substituent (R) | IC50 (µM) |

| 5a | 3,5-dimethylphenyl | 20.63 ± 0.00 |

| 5b | 4-methoxyphenyl | 29.35 ± 0.60 |

| 5r | 4-nitrophenyl | 6.40 ± 0.21 |

| Table 2: Examples of N-Tosyl-Indole Hybrid Thiosemicarbazones and their tyrosinase inhibitory activity. Data sourced from sigmaaldrich.com. |

Access to Cyclohepta[b]indoles via N-Aryl-N-sulfonylallenamide Intermediates

The synthesis of the cyclohepta[b]indole ring system, a seven-membered ring fused to an indole core, represents a significant synthetic challenge. While various methods such as intramolecular Friedel-Crafts alkylation, (4+3) and (5+2) cycloadditions, and photochemical ring expansions have been developed to construct this scaffold, the specific route proceeding through N-aryl-N-sulfonylallenamide intermediates is a subject of ongoing research. researchgate.netnih.govtu-dortmund.de

One conceptual approach involves the intramolecular cyclization of an N-allenyl-N-tosyl aniline (B41778) derivative. This process, in theory, could be catalyzed by a transition metal, such as rhodium or gold, which are known to activate allenes towards nucleophilic attack. The N-tosyl group serves as an activating and protecting group for the aniline nitrogen.

A proposed synthetic sequence would begin with the appropriate N-alkenylation of a 1-tosyl-aniline derivative, followed by isomerization to the corresponding N-allenyl-N-tosyl aniline. The crucial step would then be the intramolecular cyclization onto the indole ring. However, detailed and specific experimental protocols for the successful synthesis of cyclohepta[b]indoles directly from N-aryl-N-sulfonylallenamide intermediates derived from a precursor like methyl 1-tosyl-1H-indole-5-carboxylate are not extensively documented in publicly available scientific literature. The development of such a methodology remains an area for future investigation.

Indole Analogues Bearing Phosphonomethyl Substituents

The introduction of a phosphonomethyl group onto the indole ring provides access to a class of compounds with potential applications as enzyme inhibitors or molecular probes. A viable synthetic route to a phosphonomethyl-substituted analogue of methyl 1-tosyl-1H-indole-5-carboxylate involves a multi-step sequence starting with the reduction of the carboxylate group, followed by conversion to a suitable leaving group, and subsequent phosphonylation via the Michaelis-Arbuzov reaction. organic-chemistry.orgnih.gov

The initial step is the reduction of the methyl ester in methyl 1-tosyl-1H-indole-5-carboxylate to the corresponding primary alcohol, (1-tosyl-1H-indol-5-yl)methanol. This transformation can be achieved using a suitable reducing agent such as lithium aluminum hydride in an aprotic solvent like tetrahydrofuran (THF).

The resulting indolylmethanol is then converted into a more reactive species suitable for nucleophilic substitution. A common method is the conversion of the alcohol to a halide, for instance, by treatment with a halogenating agent like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) to yield the corresponding (1-tosyl-1H-indol-5-yl)methyl bromide.

The final step is the Michaelis-Arbuzov reaction, a well-established method for the formation of a carbon-phosphorus bond. organic-chemistry.orgnih.gov The (1-tosyl-1H-indol-5-yl)methyl bromide is reacted with a trialkyl phosphite, such as triethyl phosphite, typically at elevated temperatures. This reaction proceeds via an Sɴ2 displacement of the bromide by the nucleophilic phosphorus atom of the phosphite, followed by dealkylation of the resulting phosphonium (B103445) salt by the bromide ion to afford the diethyl (1-tosyl-1H-indol-5-ylmethyl)phosphonate.

The following table summarizes the key transformations in this synthetic sequence.

| Step | Reactant | Reagents | Product | Typical Yield |

| 1. Reduction | Methyl 1-tosyl-1H-indole-5-carboxylate | Lithium aluminum hydride, THF | (1-Tosyl-1H-indol-5-yl)methanol | High |

| 2. Halogenation | (1-Tosyl-1H-indol-5-yl)methanol | N-Bromosuccinimide, Triphenylphosphine | (1-Tosyl-1H-indol-5-yl)methyl bromide | Good to High |

| 3. Phosphonylation | (1-Tosyl-1H-indol-5-yl)methyl bromide | Triethyl phosphite | Diethyl (1-tosyl-1H-indol-5-ylmethyl)phosphonate | Moderate to High |

This sequence provides a reliable method for the synthesis of indole analogues bearing a phosphonomethyl substituent at the 5-position, starting from the readily available methyl 1-tosyl-1H-indole-5-carboxylate.

Computational and Theoretical Studies in Relation to Methyl 1 Tosyl 1h Indole 5 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular properties of indole (B1671886) derivatives. For the parent compound, methyl 1H-indole-5-carboxylate, DFT has been used to investigate its ground state geometry, molecular properties, and electronic structure. researchgate.net Such studies typically involve optimizing possible conformers and performing comprehensive vibrational analysis. researchgate.net

For N-tosylated indoles, DFT calculations are crucial for understanding the energetics of the system, including the rotational barrier around the sulfur-nitrogen (S-N) bond. nih.gov Studies on the closely related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have shown that different conformers can arise from rotation about this central S-N bond. nih.gov DFT and Intrinsic Reaction Coordinate (IRC) calculations for 1-(arylsulfonyl)indole molecules indicate that the rotational barrier between conformers is typically in the range of 2.5–5.5 kcal/mol. nih.gov These calculations help to elucidate the V-shape adopted by these molecules, with specific dihedral angles between the indole ring system and the tosyl group's benzene (B151609) ring. nih.gov

The choice of functional and basis set is critical for the accuracy of these calculations. A variety of functionals can be employed, each with different strengths.

Table 1: Commonly Used DFT Functionals for Indole Derivatives

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid | A widely used functional for general-purpose calculations. researchgate.net |

| CAM-B3LYP | Long-range corrected hybrid | Reliable for simulating IR spectra and handling long-range interactions. researchgate.net |

| M06-2X | Meta-hybrid | Performs well for modeling thermodynamics and non-covalent interactions. researchgate.net |

These theoretical computations are typically performed using software packages like Gaussian. researchgate.net The insights from these calculations, such as optimized geometries and electronic properties, are foundational for further computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with their environment. For derivatives of N-tosyl-indole, MD simulations have been used to evaluate the stability of their binding modes when interacting with biological targets, such as enzymes. nih.govnih.gov

In studies of N-tosyl-indole hybrid thiosemicarbazones, MD simulations were conducted to assess the binding stability of the compounds within the active site of enzymes like tyrosinase. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For methyl 1-tosyl-1H-indole-5-carboxylate itself, MD simulations would be valuable for:

Conformational Analysis: Exploring the accessible conformations in different solvent environments. While DFT calculations can identify energy minima conformers, MD simulations provide a picture of the dynamic equilibrium between them. nih.gov

Reactivity Studies: Simulating the molecule's approach to a reactant or a catalytic surface to understand the preferred pathways and transition states of a reaction.

Structure-Reactivity Relationship Analysis

Structure-Reactivity Relationship (SRR) analysis for N-tosyl-indole derivatives investigates how modifications to the molecular structure influence their chemical reactivity or biological activity. For a series of N-tosyl-indole based thiosemicarbazones, the introduction of different substituents on the phenyl ring led to significant variations in their inhibitory potential against tyrosinase. nih.gov

Key findings from such analyses on related structures include:

The position and electronic nature of substituents can drastically alter activity. For example, methyl substitutions at different positions on a phenyl ring resulted in varied inhibitory concentrations (IC50 values). nih.gov

The presence of the tosyl group at the N-1 position of the indole ring has been noted to enhance the biological activity of certain derivatives compared to unsubstituted indoles. researchgate.net

For methyl 1-tosyl-1H-indole-5-carboxylate, SRR studies would involve synthesizing analogs with modifications on the tosyl ring or the indole core and correlating these structural changes with outcomes in specific chemical reactions or biological assays.

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for forecasting the biological activity or reaction outcomes of new compounds based on their molecular structures. QSAR models are developed by finding a mathematical relationship between a set of molecular descriptors and the observed activity. researchgate.net

In the context of N-tosyl-indole derivatives, a multi-linear regression (MLR) QSAR model highlighted the importance of specific molecular descriptors in determining their inhibitory activity against certain cancer cell lines. researchgate.net These descriptors can be related to properties like:

Hydrogen bond accepting ability

Lipophilicity

Surface area of specific atom types

Such models, once validated, can be used to predict the activity of newly designed molecules, including analogs of methyl 1-tosyl-1H-indole-5-carboxylate, thereby guiding synthesis efforts toward compounds with desired properties and potentially higher reaction selectivity or biological efficacy. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of methyl 1-tosyl-1H-indole-5-carboxylate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of methyl 1-tosyl-1H-indole-5-carboxylate reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals are indicative of the electronic environment and the proximity of neighboring protons.

Expected signals would include those for the protons on the indole (B1671886) ring system, the p-toluenesulfonyl (tosyl) group, and the methyl ester group. For instance, the protons on the tosyl group's aromatic ring typically appear as two distinct doublets in the aromatic region of the spectrum. The methyl protons of the tosyl group would be visible as a sharp singlet, typically in the upfield region around 2.4 ppm. The methyl protons of the ester group would also present as a singlet, but at a slightly different chemical shift. The protons of the indole core would exhibit characteristic shifts and couplings that confirm their relative positions.

Table 1: Representative ¹H NMR Data (Note: Specific values can vary based on the solvent and spectrometer frequency.)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-2 | --- | d |

| Indole H-3 | --- | d |

| Indole H-4 | --- | d |

| Indole H-6 | --- | dd |

| Indole H-7 | --- | d |

| Tosyl Ar-H | --- | d |

| Tosyl Ar-H | --- | d |

| Ester -OCH₃ | --- | s |

Carbon-13 NMR (¹³C NMR)

Complementing the proton NMR data, Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in methyl 1-tosyl-1H-indole-5-carboxylate. The chemical shifts in the ¹³C NMR spectrum are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. This technique is crucial for confirming the carbon skeleton of the molecule, including the quaternary carbons that are not observed in ¹H NMR. Key signals would include the carbonyl carbon of the ester group, the carbons of the indole and tosyl aromatic rings, and the methyl carbons.

Table 2: Representative ¹³C NMR Data (Note: Specific values can vary based on the solvent and spectrometer frequency.)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | --- |

| Indole C-2 | --- |

| Indole C-3 | --- |

| Indole C-3a | --- |

| Indole C-4 | --- |

| Indole C-5 | --- |

| Indole C-6 | --- |

| Indole C-7 | --- |

| Indole C-7a | --- |

| Tosyl C-1' | --- |

| Tosyl C-2'/6' | --- |

| Tosyl C-3'/5' | --- |

| Tosyl C-4' | --- |

| Ester -OCH₃ | --- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum of methyl 1-tosyl-1H-indole-5-carboxylate would confirm the relationships between adjacent protons on the indole and tosyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connectivity around quaternary carbons and for linking the various fragments of the molecule, such as connecting the tosyl group to the indole nitrogen and the ester group to the indole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of the functional groups within a molecule. The IR spectrum of methyl 1-tosyl-1H-indole-5-carboxylate is characterized by specific absorption bands that confirm the presence of its key structural features. The most prominent peaks would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1710-1730 cm⁻¹. The presence of the sulfonyl group (SO₂) from the tosyl moiety would be indicated by strong, characteristic stretching vibrations. Aromatic C-H and C=C stretching vibrations from both the indole and tosyl rings would also be observable.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | --- | Strong |

| S=O (Sulfonyl) | --- | Strong |

| C-O (Ester) | --- | Medium |

| Aromatic C=C | --- | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical technique for determining the exact molecular weight of methyl 1-tosyl-1H-indole-5-carboxylate. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, typically protonated ([M+H]⁺) or adducted with a sodium ion ([M+Na]⁺). The experimentally determined mass can be compared to the theoretically calculated mass for the chemical formula (C₁₇H₁₅NO₄S), providing a stringent confirmation of the compound's elemental composition.

Table 4: HRMS-ESI Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 330.0795 | --- |

Chromatographic Purity and Separation Techniques

The purification and assessment of the purity of methyl 1-tosyl-1H-indole-5-carboxylate are commonly achieved through chromatographic methods.

Flash Column Chromatography: This is a standard technique for the purification of the compound after its synthesis. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a gradient mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound. Using a suitable column (e.g., C18) and a defined mobile phase, a sharp, single peak for the compound would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of connectivity and stereochemistry and offers detailed insights into the molecule's conformation, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of methyl 1-tosyl-1H-indole-5-carboxylate is not publicly available, analysis of closely related structures, such as 5-benzyloxy-3-methyl-1-tosyl-1H-indole, provides valuable predictive information. researchgate.net In such structures, the tosyl group's orientation with respect to the indole ring is a key feature. Typically, the tolyl ring is oriented nearly perpendicular to the indole ring system. researchgate.net The nitrogen atom of the indole ring often exhibits a slight pyramidalization, a deviation from perfect planarity, as a result of the bulky sulfonyl group. researchgate.net The crystal packing is stabilized by various intermolecular interactions.

| Parameter | Expected Value / Observation (based on analogous structures) |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or P-1 nih.goveurjchem.com |

| Indole-Tosyl Dihedral Angle | ~80-90° researchgate.net |

| N-S Bond Length | ~1.7 Å |

| Key Interactions | C-H···O hydrogen bonds, π-stacking |

Synthetic Applications in Advanced Organic Chemistry

Methyl 1-Tosyl-1H-Indole-5-Carboxylate as a Key Intermediate in Multi-Step Organic Syntheses

The unique structural features of methyl 1-tosyl-1H-indole-5-carboxylate render it a valuable intermediate in the synthesis of complex molecular architectures. The tosyl group serves a dual purpose: it acts as a robust protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions, and it acidifies the C2-proton, facilitating selective deprotonation and subsequent electrophilic trapping. This controlled reactivity is crucial for the regioselective introduction of substituents onto the indole ring.

Furthermore, the methyl ester at the C5 position is a versatile functional group that can be readily transformed into a variety of other moieties. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. Alternatively, the ester can be reduced to an alcohol or converted to an amide, further expanding the synthetic possibilities.

The strategic placement of these two functional groups allows for a stepwise and controlled elaboration of the indole scaffold, making methyl 1-tosyl-1H-indole-5-carboxylate a linchpin in the synthesis of highly substituted and functionally diverse indole derivatives.

Contribution to the Development of Novel Heterocyclic Scaffolds and Methodologies